molecular formula C21H28O6 B145489 6beta-Hydroxycortisone CAS No. 16355-28-5

6beta-Hydroxycortisone

Cat. No. B145489
CAS RN: 16355-28-5
M. Wt: 376.4 g/mol
InChI Key: BCHHPSBWEQCAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Hydroxycortisone, also known as (6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, is an endogenous steroid . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6beta-hydroxysteroid dehydrogenase (CYP3A4) . It is used as a biomarker of 6beta-hydroxysteroid dehydrogenase (CYP3A4) activity .


Synthesis Analysis

The synthesis of this compound involves stable isotope-labeled 6beta-hydroxycortisol, this compound, and 6beta-hydroxytestosterone .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the addition of a hydroxyl group at the 6beta position of cortisol. This structural modification impacts its physicochemical properties and biological activity.


Chemical Reactions Analysis

The analysis of this compound was performed within 2326 min, monitored by UV absorbance at 239 nm . The lower limits of detection of 6alpha-OHF and 6beta-OHF were 0.80 ng per injection (s/n = ca. 8), and the lower limits of quantification were 5.02 ng/ml for 6alpha-OHF and 41.08 ng/ml for 6beta-OHF, respectively .


Physical And Chemical Properties Analysis

This compound has a chemical formula of C21H30O6 and a molar mass of 378.46 . Its melting point is between 239-241°C . A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed for the simultaneous determination of urinary cortisol (F), cortisone (E), 6beta-hydroxycortisol (6beta-OHF) and this compound (6beta-OHE) using dexamethasone as the internal standard .

Scientific Research Applications

Biomarker of Drug Metabolism

6β-Hydroxycortisol (6β-OHF) is considered a marker of drug induction and inhibition in both humans and laboratory animals. Its specificity, however, remains under debate. Research shows that factors such as analytical techniques, intra- and inter-individual variability, and circadian rhythms can affect the urinary excretion of 6β-OHF and related compounds like cortisol and 17-hydroxycorticosteroids. It also serves to evaluate the drug-metabolising enzyme inducing or inhibiting properties of drugs when subjects act as their own controls, although it's not reliable enough to measure actual cytochrome P450 3A4 (CYP3A4) activity (Galteau & Shamsa, 2003).

Assessing Adrenocortical Activity

6β-OHF has been studied as a secretory product of human adrenals, and its secretion may be controlled by adrenocorticotrophic hormone (ACTH). Research involving isolated human adrenal cell systems from various adrenals, including nonhyperfunctioning adrenocortical adenomas and aldosterone-producing adenomas, has demonstrated that 6β-OHF is not only a hepatic metabolite but also a product of adrenal secretion (Szűcs et al., 2003).

Indicator of CYP3A4 Activity

6β-OHF in urine is often used as a non-invasive index of CYP3A activity. Studies have evaluated its correlation with other methods of assessing CYP3A activity, like midazolam clearance. However, there is a mixed result on its effectiveness as a biomarker due to high intra- and inter-individual variability (Chen et al., 2006).

Use in Epidemiological Studies

The 6β-hydroxycortisol to cortisol ratio has been used in epidemiological studies to evaluate associations between CYP3A4 activity and disease risk. For instance, a study on breast cancer risk in Shanghai showed that higher urinary 6β-OHF:cortisol ratios were associated with an increased risk of breast cancer, particularly among older women (Zheng et al., 2001).

Mechanism of Action

Target of Action

6beta-Hydroxycortisone, also known as Hydroxycortisone, 6beta-, is a metabolite of cortisol. Its primary target is the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism of a variety of exogenous and endogenous compounds .

Mode of Action

The enzyme CYP3A4 catalyzes the formation of this compound from cortisol in the liver and other tissues . The interaction of this compound with its target enzyme results in changes in cortisol metabolism. Drugs that induce CYP3A4 may accelerate cortisol clearance by accelerating cortisol conversion to this compound . Conversely, drugs that inhibit CYP3A4 can slow down cortisol clearance as they reduce the conversion of cortisol to this compound .

Biochemical Pathways

This compound is involved in the cortisol metabolic pathway. It is produced as a metabolite of cortisol by the action of the enzyme CYP3A4 . The resulting this compound is then excreted in urine . This process affects the overall cortisol metabolism in the body.

Pharmacokinetics

The pharmacokinetics of this compound are closely related to the metabolism and clearance of cortisol. The enzyme CYP3A4 catalyzes the formation of this compound from cortisol, and the resulting this compound is excreted in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the bioavailability of cortisol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of conversion of cortisol to this compound, thereby influencing the action, efficacy, and stability of this compound .

Safety and Hazards

The safety data sheet for 6beta-Hydroxycortisone indicates that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

The C-6beta-oxidation of cortisol (F) and cortisone (E) to 6beta-hydroxycortisol (6beta-OHF) and 6beta-hydroxycortisone (6beta-OHE) is catalyzed by CYP3A, and it is proposed that interconversions exist between F and E and 6beta-OHF and 6beta-OHE . This could be a potential area of future research.

properties

IUPAC Name

6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHHPSBWEQCAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936838
Record name 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16355-28-5
Record name NSC15457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Hydroxycortisone
Reactant of Route 2
6beta-Hydroxycortisone
Reactant of Route 3
6beta-Hydroxycortisone
Reactant of Route 4
6beta-Hydroxycortisone
Reactant of Route 5
6beta-Hydroxycortisone
Reactant of Route 6
6beta-Hydroxycortisone

Q & A

Q1: What analytical methods are commonly used to determine the levels of 6β-Hydroxycortisone and its related compounds in biological samples?

A1: A highly specific and sensitive method employed for quantifying 6β-Hydroxycortisone (6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione), along with 6β-Hydroxycortisol and 6α-Hydroxycortisol, in human urine is gas chromatography-mass spectrometry (GC-MS) []. This technique involves derivatizing the compounds to enhance their volatility and detectability. The use of deuterium-labeled internal standards further improves the accuracy and precision of the measurements.

Q2: Can you describe the structural characteristics of 6β-Hydroxycortisone?

A2: While the provided abstracts do not delve into detailed spectroscopic data, they identify 6β-Hydroxycortisone as 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione []. This nomenclature reveals key structural features:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.